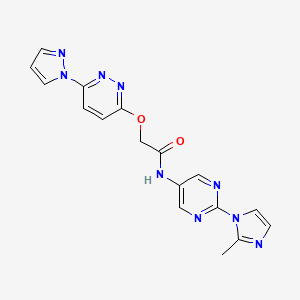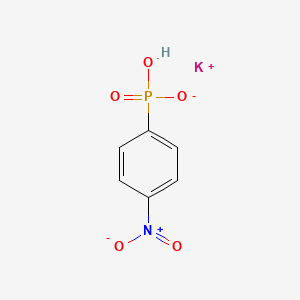![molecular formula C22H16FN3O3S B2372411 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923201-97-2](/img/structure/B2372411.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has demonstrated the potential of compounds related to "N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" in anticancer activities. For instance, Hammam et al. (2005) found that novel fluoro substituted benzo[b]pyran compounds exhibited anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Environmental Applications
Compounds with structural similarities have been used for environmental remediation, such as the removal of heavy metals from industrial wastes. Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the effective removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting the potential of these compounds in environmental cleanup applications (Zargoosh et al., 2015).
Antimicrobial Activity
Derivatives of the specified compound also show promise in antimicrobial applications. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, demonstrating good or moderate activity against selected bacterial and fungal strains (Bayrak et al., 2009).
Material Science
In material science, the structural motifs related to "this compound" are used in the development of new materials. For instance, Hsiao and Huang (1997) described the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, showcasing the relevance of such compounds in the synthesis of high-performance polymers (Hsiao & Huang, 1997).
特性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-2-3-17-20(12-16)30-22(25-17)26(13-14-5-7-24-8-6-14)21(27)15-1-4-18-19(11-15)29-10-9-28-18/h1-8,11-12H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSJELQMXMPPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B2372328.png)
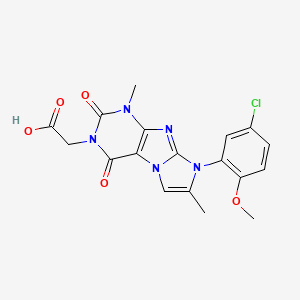
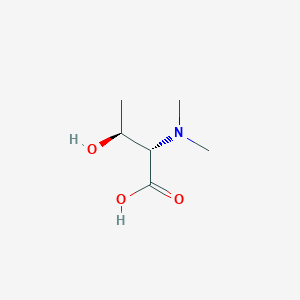
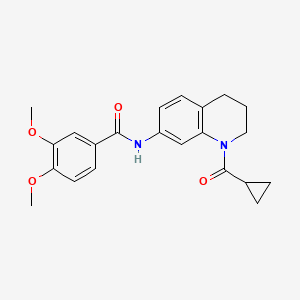

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)
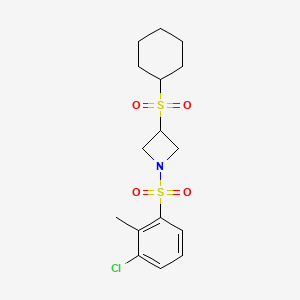
![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
